3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H15ClO4S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
3-(3-methoxypropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-11-4-2-5-12-6-3-7-13(8,9)10/h2-7H2,1H3 |
InChI Key |
NEAPSTUEFCYCLM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Spectral Analysis of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride, a compound of interest in synthetic chemistry and drug development. While experimental spectra for this specific molecule are not publicly available, this guide will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this and similar molecules.
Introduction and Molecular Structure
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a bifunctional molecule containing a reactive sulfonyl chloride group and an ether linkage. The sulfonyl chloride moiety is a versatile functional group, often employed as a precursor for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds with diverse applications in medicinal chemistry and materials science. The methoxypropoxy side chain can influence the compound's solubility, reactivity, and pharmacokinetic properties.
A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide will dissect the predicted NMR, IR, and MS data, explaining the underlying principles that govern the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.[1] Due to the reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture, sample preparation for NMR analysis must be conducted under anhydrous conditions using aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆.[1]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is expected to exhibit five distinct signals. The chemical shift of each proton is influenced by the electron-withdrawing effects of the adjacent oxygen and sulfonyl chloride groups.[2] Protons closer to these electronegative groups will appear at a higher chemical shift (downfield).[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.85 | Triplet (t) | 2H | -CH₂-SO₂Cl | The methylene group directly attached to the strongly electron-withdrawing sulfonyl chloride group is expected to be the most deshielded of the aliphatic protons. |
| ~ 3.55 | Triplet (t) | 2H | -O-CH₂- | The methylene group adjacent to the ether oxygen is deshielded, but to a lesser extent than the one next to the sulfonyl chloride. |
| ~ 3.45 | Triplet (t) | 2H | -O-CH₂- | This methylene group, also adjacent to an ether oxygen, will have a similar chemical shift to the other -O-CH₂- group. |
| ~ 3.35 | Singlet (s) | 3H | -O-CH₃ | The methyl protons are adjacent to an ether oxygen, resulting in a downfield shift compared to a standard alkane methyl group. |
| ~ 2.10 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | This central methylene group is the most shielded of the propyl chain protons, as it is furthest from the electronegative groups. |
| ~ 1.95 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | This methylene group is also relatively shielded, being beta to both the ether oxygen and the sulfonyl chloride group. |
Experimental Protocol for ¹H NMR Spectroscopy: [1]
-
Sample Preparation: In a dry environment, accurately weigh 5-10 mg of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Cap the NMR tube and gently agitate until the sample is completely dissolved.
-
Data Acquisition (300 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.[4]
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 70 | -CH₂-SO₂Cl | The carbon atom directly bonded to the sulfonyl chloride group will be significantly downfield due to the strong electron-withdrawing effect. |
| ~ 68 | -O-CH₂- | The carbon atoms adjacent to the ether oxygen will be deshielded. |
| ~ 65 | -O-CH₂- | Similar to the other ether-linked methylene carbon. |
| ~ 59 | -O-CH₃ | The methyl carbon attached to the oxygen is also deshielded. |
| ~ 30 | -CH₂-CH₂-CH₂- | The central methylene carbon of the propoxy group. |
| ~ 28 | -CH₂-CH₂-CH₂- | The central methylene carbon of the propane-1-sulfonyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of key functional groups.[5] For sulfonyl chlorides, the most characteristic absorptions are the strong S=O stretching vibrations.[1]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2940-2850 | Medium-Strong | C-H stretching (alkane)[6] |
| ~ 1375-1410 | Strong | Asymmetric S=O stretch[1] |
| ~ 1185-1204 | Strong | Symmetric S=O stretch[1] |
| ~ 1100 | Strong | C-O-C stretching (ether)[7] |
| ~ 600-500 | Medium | S-Cl stretch |
Experimental Protocol for IR Spectroscopy (ATR-FTIR): [1]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of liquid 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride directly onto the ATR crystal. For a solid, press a small amount firmly onto the crystal.
-
Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[1] For sulfonyl chlorides, the presence of chlorine results in a characteristic isotopic pattern for the molecular ion (M+) and chlorine-containing fragments, with an approximate 3:1 ratio for the M+ and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl.[1]
Predicted Fragmentation Pathways:
-
Molecular Ion (M+): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern for one chlorine atom will be observed.
-
Loss of Chlorine (M-35/37): A common fragmentation pathway is the loss of a chlorine radical.[1]
-
Loss of SO₂ (M-64): Another characteristic fragmentation involves the loss of sulfur dioxide.[8]
-
Cleavage of the Propoxy Chain: Fragmentation can also occur along the alkoxypropane chain, leading to various smaller charged fragments.
Molecular Structure and Key Fragmentation Sites:
Caption: Predicted major fragmentation sites in the mass spectrum.
Experimental Workflow for GC-MS Analysis:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
solubility of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in organic solvents
Technical Guide: Solubility Profile & Handling of 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride
Executive Summary
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (C₇H₁₅ClO₄S) is a specialized aliphatic sulfonyl chloride featuring an internal ether linkage. Its solubility profile is governed by a dual nature: the lipophilic propylene backbone and the polar sulfonyl/ether functionalities.
For synthesis and formulation, Dichloromethane (DCM) and Tetrahydrofuran (THF) are the optimal solvents, offering high solubility (>100 mg/mL) and chemical inertness under anhydrous conditions. Critical attention must be paid to its moisture sensitivity; unlike aromatic analogs (e.g., Tosyl chloride), aliphatic sulfonyl chlorides are prone to rapid hydrolysis, rendering protic solvents (water, alcohols) strictly incompatible for storage or non-reactive processing.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand its structural thermodynamics.
-
Lipophilic Domain: The two propyl groups provide sufficient Van der Waals surface area to ensure solubility in non-polar to moderately polar solvents like Toluene and Ethyl Acetate.
-
Polar Domain: The internal ether oxygen (-O-) and the terminal sulfonyl chloride (-SO₂Cl) group create a dipole moment. This prevents the compound from being fully soluble in highly non-polar alkanes (e.g., Hexanes) at high concentrations but enhances affinity for polar aprotic solvents.
-
Reactivity Constraint: The electrophilic sulfur atom is highly susceptible to nucleophilic attack. Consequently, "solubility" in nucleophilic solvents (alcohols, amines, water) is effectively a measure of reaction rate , not thermodynamic equilibrium.
Solvent Compatibility Matrix
The following table categorizes solvents based on thermodynamic solubility and chemical stability.
| Solvent Class | Specific Solvent | Solubility Estimate | Stability | Recommendation |
| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Stable (Anhydrous) | Primary Choice for synthesis/workup. |
| Chloroform (CHCl₃) | High | Stable | Good alternative; remove ethanol stabilizer. | |
| Ethers | Tetrahydrofuran (THF) | High | Stable | Excellent; must be peroxide/water-free. |
| Diethyl Ether (Et₂O) | Moderate | Stable | Good for precipitation/washing. | |
| 1,4-Dioxane | High | Stable | Useful for higher boiling point needs. | |
| Esters | Ethyl Acetate (EtOAc) | High | Stable | Standard extraction solvent. |
| Hydrocarbons | Toluene | Moderate-High | Stable | Ideal for reflux or azeotropic drying. |
| Hexanes/Heptane | Low/Insoluble | Stable | Used as an anti-solvent for crystallization. | |
| Polar Aprotic | Acetonitrile (MeCN) | High | Stable | Good for polar reactions; ensure dryness. |
| DMF / DMSO | High | Conditional | Risk of decomposition/side reactions at high T. | |
| Protic | Water | Reacts | Unstable | Hydrolyzes to sulfonic acid + HCl. |
| Methanol / Ethanol | Reacts | Unstable | Forms sulfonate esters (solvolysis). |
Reaction Pathways & Stability[1][2]
Understanding the degradation pathways is essential when selecting a solvent system. The diagram below illustrates the divergent fate of the compound based on solvent choice.
Figure 1: Reactivity profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in various media.
Experimental Protocol: Gravimetric Solubility Determination
Since specific literature values are rare for this intermediate, the following self-validating protocol allows researchers to determine exact solubility limits while mitigating hydrolysis errors.
Objective: Determine saturation limit (
Reagents & Equipment:
-
Compound: 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (>97% purity).
-
Solvent: Anhydrous (dried over molecular sieves).
-
Apparatus: Schlenk tube, syringe filter (0.45 µm PTFE), tared vials.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology:
-
Preparation (Inert Loop):
-
Flame-dry a 10 mL Schlenk tube and cool under
flow. -
Add 500 mg of the sulfonyl chloride to the tube.
-
-
Incremental Addition:
-
Add the target solvent in 100 µL aliquots via gas-tight syringe.
-
Vortex for 30 seconds after each addition.
-
Observe for dissolution (clear solution vs. remaining oil/solid).
-
-
Saturation Point:
-
If fully dissolved at 500 µL (Conc > 1000 mg/mL), the compound is "Miscible/Highly Soluble."
-
If undissolved, continue adding solvent until 5 mL total.
-
-
Gravimetric Verification (The "Check" Step):
-
If a suspension remains, filter the supernatant through a PTFE syringe filter into a tared vial under
. -
Evaporate solvent using a rotary evaporator (bath < 30°C) followed by high vacuum.
-
Weigh the residue.
-
Calculation:
-
Validation Check: Analyze the residue via ¹H-NMR (in CDCl₃).
-
Pass: Spectrum matches starting material.
-
Fail: Presence of broad -OH peak or shift in methylene protons adjacent to sulfur indicates hydrolysis occurred during the test (solvent was not dry).
Application Guide: Solvent Selection for Synthesis
When using this compound as a reagent (e.g., to synthesize a sulfonamide drug candidate), solvent choice dictates reaction kinetics and byproduct formation.
Figure 2: Decision tree for solvent selection in synthesis applications.
Critical Handling Note: Always store 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in a freezer (-20°C) under inert gas. Upon opening a bottle stored in the cold, allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which will instantly degrade the surface of the reagent.
References
-
Compound Identification: 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride. CAS No. 64297-55-8.[1] Available from:
- General Reactivity of Sulfonyl Chlorides: King, J. F., et al. "Hydrolysis mechanisms of aliphatic sulfonyl chlorides." Canadian Journal of Chemistry, 1980.
-
Precursor Properties: 3-(3-Methoxypropoxy)propan-1-ol.[2] CAS No. 112-28-7.[2] PubChem Compound Summary. Available from:
- Handling Protocols: "Standard Operating Procedure for Handling Moisture-Sensitive Reagents." University of Washington EH&S. (General guidelines for handling acid chlorides and sulfonyl chlorides).
Sources
An In-depth Technical Guide to the Reactivity Profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document, grounded in established principles of organic chemistry, offers a robust framework for researchers, scientists, and drug development professionals. By examining the constituent functional groups—a primary aliphatic sulfonyl chloride and an ether linkage—this guide elucidates the compound's expected chemical behavior, potential synthetic applications, and critical handling considerations. Detailed mechanistic pathways for key reactions are presented, alongside proposed experimental protocols and visualizations to facilitate a deeper understanding of its chemical personalty.
Introduction: The Structural and Synthetic Context
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a bifunctional molecule of interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride moiety and a flexible ether chain, suggests its potential utility as a chemical probe, a linker in bioconjugation, or a building block for novel molecular scaffolds. The sulfonyl chloride group is a well-established precursor for the formation of sulfonamides and sulfonate esters, functionalities prevalent in a wide array of therapeutic agents.[1] The methoxypropoxy tail can influence physicochemical properties such as solubility and lipophilicity, and may participate in non-covalent interactions within biological systems.
The inherent reactivity of the sulfonyl chloride group is primarily dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This renders the sulfur atom susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group.
Proposed Synthesis of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
While a specific, documented synthesis for 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is not readily found in the literature, its preparation can be logically extrapolated from standard methods for the synthesis of aliphatic sulfonyl chlorides. Two plausible synthetic routes are outlined below.
Synthesis from the Corresponding Thiol
A common and efficient method for the preparation of sulfonyl chlorides is the oxidative chlorination of thiols.[2][3] This approach offers high yields and can often be performed under mild conditions.
Caption: Proposed synthesis via oxidative chlorination of the corresponding thiol.
Experimental Protocol:
-
To a stirred solution of 3-(3-methoxypropoxy)propane-1-thiol in a suitable solvent such as acetonitrile, add a mixture of an oxidizing agent (e.g., hydrogen peroxide) and a chlorinating source (e.g., thionyl chloride or N-chlorosuccinimide) at a controlled temperature (typically 0-25 °C).[2][4]
-
The reaction is often rapid and should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove inorganic byproducts.
-
The organic layer is then dried and the solvent removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by distillation or chromatography if necessary.
Synthesis from the Corresponding Sulfonic Acid
Alternatively, the target molecule can be synthesized from its corresponding sulfonic acid by treatment with a chlorinating agent.[5]
Caption: Proposed synthesis via chlorination of the corresponding sulfonic acid.
Experimental Protocol:
-
3-(3-Methoxypropoxy)propane-1-sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or a more modern reagent like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under anhydrous conditions.[5]
-
The reaction may require gentle heating to proceed to completion.
-
Workup typically involves removal of the excess chlorinating agent and byproducts by distillation or quenching, followed by extraction and purification of the desired sulfonyl chloride.
Physicochemical Properties (Predicted)
Due to the lack of specific experimental data, the following properties are predicted based on the structure of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₅ClO₄S | Based on structural analysis. |
| Molecular Weight | 230.71 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for aliphatic sulfonyl chlorides. |
| Boiling Point | > 200 °C (decomposes) | Aliphatic sulfonyl chlorides can be thermally unstable.[6] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. | The nonpolar alkyl ether chain and the reactive sulfonyl chloride group suggest this solubility profile. |
| Stability | Moisture-sensitive.[7] Thermally labile.[6] | The sulfonyl chloride group is highly susceptible to hydrolysis.[7] |
Core Reactivity Profile
The reactivity of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is dominated by the electrophilic sulfur center. The presence of the ether linkage is not expected to significantly alter the fundamental reactivity of the sulfonyl chloride group, though it may influence reaction kinetics through steric effects or by acting as a coordinating site for Lewis acids.
Reaction with Nucleophiles: A Mechanistic Overview
The reaction with nucleophiles is the cornerstone of sulfonyl chloride chemistry. The mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the nucleophile, solvent, and reaction conditions.[1][8]
Caption: Generalized mechanism of nucleophilic substitution at the sulfonyl sulfur.
Reaction with Amines: Sulfonamide Formation
The reaction of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride with primary or secondary amines is expected to readily form the corresponding sulfonamides. This reaction is of paramount importance in drug discovery, as the sulfonamide moiety is a key pharmacophore in many drugs.[9]
Experimental Protocol:
-
Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials.
-
The crude sulfonamide can be purified by crystallization or column chromatography.
Reaction with Alcohols: Sulfonate Ester Formation
In the presence of a base, 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride will react with alcohols to form sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions.[1]
Experimental Protocol:
-
Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like pyridine (which can also serve as the solvent) or triethylamine (1.5 eq) in an anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C.
-
Add 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature until the starting alcohol is consumed.
-
Quench the reaction with cold water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove the base), water, and brine.
-
Dry the organic layer and concentrate to obtain the crude sulfonate ester, which can be used directly or purified.
Hydrolysis: A Competing Reaction
A critical aspect of the reactivity of sulfonyl chlorides is their susceptibility to hydrolysis.[7] Even trace amounts of water can lead to the formation of the corresponding sulfonic acid, which is often unreactive under the conditions used for sulfonamide or sulfonate ester formation.
Caption: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
Prevention of Hydrolysis:
-
Anhydrous Conditions: All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are dry.[6]
-
Dry Glassware: Oven-dry all glassware before use.[6]
-
Careful Workup: During aqueous workup, minimize the contact time with water and use cold solutions to reduce the rate of hydrolysis.[6]
Safety and Handling
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride should be handled with care in a well-ventilated fume hood. As with all sulfonyl chlorides, it is expected to be corrosive and a lachrymator.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing vapors or mists.
-
Skin and Eye Contact: Corrosive. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry place under an inert atmosphere, away from moisture.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a molecule with significant potential in synthetic and medicinal chemistry. Its reactivity is primarily governed by the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols to form stable sulfonamides and reactive sulfonate esters, respectively. The key to successfully utilizing this reagent lies in the stringent control of reaction conditions, particularly the exclusion of moisture to prevent hydrolysis. This guide provides a foundational understanding of its predicted reactivity, offering a valuable resource for researchers seeking to incorporate this versatile building block into their synthetic strategies.
References
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- Bahrami, K. (2011).
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Synlett. (n.d.).
- Rogacz, D., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1403.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of the Iranian Chemical Society, 6(4), 818-823.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Journal of Organic Chemistry. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
- AK Scientific, Inc. (2026). 1407137-61-4 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride.
- Journal of Organic Chemistry. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
- BLD Pharm. (n.d.). 64297-55-8|3-Methoxypropane-1-sulfonyl chloride.
- MilliporeSigma. (n.d.). 1-METHOXY-3-(3-METHOXYPROPOXY)PROPANE | 66226-74-2.
- Santa Cruz Biotechnology. (n.d.). 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | CAS 118943-25-2.
- Fisher Scientific. (2010).
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- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. uwo.scholaris.ca [uwo.scholaris.ca]
- 10. 1407137-61-4 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride AKSci 6288EN [aksci.com]
Technical Guide: Safe Handling of 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride
[1][2][3]
Part 1: Chemical Identity & Hazard Profile[3][4][5][6]
Structural Analysis & Reactivity
This compound combines a sulfonyl chloride (
-
Sulfonyl Chloride Moiety: The electrophilic sulfur center is highly susceptible to nucleophilic attack by water (hydrolysis), alcohols, and amines.[1][2]
-
Primary Hazard:[1][2][3]Water Reactivity .[1][2][4] Contact with ambient moisture triggers rapid hydrolysis, releasing hydrogen chloride gas (
) and the corresponding sulfonic acid.[1][2][5] This reaction is exothermic and can pressurize sealed vessels.[2] -
Secondary Hazard:Corrosivity .[1][2][6] It is a Category 1B Skin Corrosive.[2][6][7] It causes irreversible damage to skin, eyes, and mucous membranes upon contact.[2]
-
-
Ether Backbone: The aliphatic chain increases lipophilicity compared to short-chain sulfonyl chlorides but maintains significant organic solubility.[1][2]
Physical Properties (Predicted)[1][2]
Part 2: Engineering Controls & PPE[3]
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .[1][2]
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent hydrolysis-induced degradation.[1][2]
-
Vessel Venting: Never store reaction mixtures in sealed vessels without pressure-relief mechanisms, as
generation can cause rupture.[1][2]
Personal Protective Equipment (PPE) Matrix
| PPE Category | Recommendation | Scientific Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Sulfonyl chlorides can permeate standard nitrile gloves.[1][2] Laminate offers broad chemical resistance.[2] |
| Gloves (Splash) | Double-layered Nitrile (min 5 mil) | Acceptable only for momentary splash protection during quick transfers.[1][2] Change immediately upon contact. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[1][2] The corrosive nature requires a complete seal against vapors and splashes.[2] |
| Body Protection | Chemical-Resistant Apron | Standard lab coats are porous.[1][2] An impervious apron prevents acid burns to the torso.[2] |
| Respiratory | Supplied Air (if outside hood) | Strictly prohibited to handle outside a hood.[1][2] If necessary, a full-face respirator with Acid Gas (E) cartridges is required.[1][2] |
Part 3: Operational Protocols
Storage & Stability[1][2][3][4][9]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Container: Tightly sealed glass vials with PTFE-lined caps.[1][2][5] Parafilm is insufficient; use electrical tape or secondary containment.[2]
-
Desiccation: Store within a secondary container containing desiccant (e.g., Drierite) to minimize headspace moisture.[1][2]
Transfer Techniques
Liquid Handling:
-
Flush the receiving vessel with inert gas (
/ ).[2] -
Use a gas-tight glass syringe with a PTFE-tipped plunger.[1][2] Avoid standard plastic syringes, as the sulfonyl chloride can swell rubber plungers, leading to seizing and spills.[2]
-
Needle choice: Use a long, wide-bore needle (18G–20G) to prevent clogging if partial hydrolysis creates solids.[1][2]
Solid Handling (if frozen/solidified):
-
Allow the container to warm to room temperature inside a desiccator before opening to prevent condensation.[2]
-
Weigh quickly into a tared vessel containing the reaction solvent (e.g., DCM) to immediately dilute and solvate.[2]
Reaction Setup
-
Base Scavengers: Always include a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) in the reaction mixture before adding the sulfonyl chloride.[1][2] This neutralizes the
byproduct immediately, preventing acid-catalyzed side reactions.[1][2] -
Order of Addition: Add the sulfonyl chloride slowly (dropwise) to the nucleophile/base mixture at 0°C to control the exotherm.
Part 4: Emergency Response & Waste Disposal[3][8][9]
Spill Management
Do NOT use water. Adding water to a spill will generate a cloud of
-
Evacuate: Clear the immediate area.
-
Absorb: Cover the spill with a dry, inert absorbent mixed with a weak solid base (e.g., Sodium Carbonate / Sand mixture or Vermiculite ).[1][2]
-
Neutralize: Once absorbed, sweep into a waste container and very slowly quench in a fume hood (see Section 4.3).[1][2]
First Aid[1][2][8]
-
Skin Contact: Immediate flushing with water for 15 minutes .[1][2][4][8] Do not use neutralization creams (acids penetrate deep; flushing is critical).[1][2]
-
Eye Contact: Flush for 15 minutes while holding eyelids open.[1][2] Seek immediate ophthalmological attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2]
Quenching & Disposal Protocol (The "Bicarbonate Cascade")
Unreacted sulfonyl chlorides must be destroyed before disposal.[2]
-
Preparation: Prepare a stirred solution of saturated aqueous Sodium Bicarbonate (
) and ice. -
Dilution: Dilute the sulfonyl chloride waste with an inert solvent (DCM or Toluene).[1][2]
-
Addition: Add the organic solution dropwise to the stirring bicarbonate mixture.
-
Observation: Watch for bubbling (
release).
-
-
Verification: Test pH of the aqueous layer. It should remain basic/neutral.
-
Disposal: Separate layers. The aqueous layer goes to aqueous waste; the organic layer to halogenated organic waste.[2]
Part 5: Visualizing the Hazards & Workflow[3]
Diagram 1: The Hydrolysis Hazard Cascade
This diagram illustrates the mechanism of water-induced failure, highlighting why moisture control is the critical safety parameter.[1][2]
Caption: Mechanism of hydrolysis showing the simultaneous release of toxic gas, heat, and corrosive acid.[1][2]
Diagram 2: Safe Quenching Workflow
A step-by-step logic flow for neutralizing excess reagent safely.
Caption: The "Bicarbonate Cascade" protocol ensures controlled neutralization of sulfonyl chlorides.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Sulfonyl Chlorides (General Hazard Class). Retrieved from [Link]
-
Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for acid chloride handling).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1]
Sources
- 1. 1-Methoxy-3-(3-methoxypropoxy)propane | C8H18O3 | CID 86302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn3.evostore.io [cdn3.evostore.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Methodological & Application
Application Note: Sulfonamide Synthesis Utilizing 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride as a Hydrophilic Spacer
Executive Summary & Rationale
In advanced drug design—particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the physicochemical properties of the linker are as critical as the pharmacophore itself. 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride serves as a highly specialized bifunctional building block. It installs a robust sulfonamide linkage while simultaneously introducing a hydrophilic, propylene-glycol-like spacer (
Causality & Design Insight: Incorporating hydrophilic linkers mitigates the hydrophobicity of complex payloads, thereby reducing molecular aggregation, decreasing rapid systemic clearance, and improving overall pharmacokinetic (PK) profiles[1]. Furthermore, structural optimization through such hydrophilic integration reduces hydrophobicity in high-drug-to-antibody-ratio (DAR) ADCs, preserving plasma stability[2]. Unlike standard polyethylene glycol (PEG) linkers, this 1,3-propanediol-based ether chain offers a unique balance of aqueous solubility and membrane permeability, avoiding some of the emerging immunogenicity issues associated with traditional PEGylation while forming a protease-resistant bioisostere of an amide.
Mechanistic Principles of Sulfonylation
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic substitution mechanism at the hexavalent sulfur atom.
-
Anhydrous Pathway: The primary or secondary amine attacks the electrophilic sulfur, forming a pentacoordinate transition state. Expulsion of the chloride ion yields the sulfonamide. A tertiary amine base (e.g., Triethylamine) and a catalyst like 4-Dimethylaminopyridine (DMAP) are employed. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate, while the tertiary base neutralizes the generated hydrochloric acid, preventing the protonation of the amine substrate[3].
-
Aqueous (Schotten-Baumann) Pathway: For water-soluble substrates such as amino acids, a biphasic modified Schotten-Baumann reaction is optimal. Strict pH control is the critical variable here. The reaction must be maintained at pH 8.0–10.0: if the pH drops too low, the amine is protonated (
) and rendered non-nucleophilic; if the pH exceeds 10.0, competitive hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid accelerates, or unwanted sulfonate esters may form if hydroxyl groups are present[4][5].
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls (TLC and pH monitoring) to ensure reaction fidelity.
Protocol A: Anhydrous Sulfonylation (For Lipophilic Amines)
Objective: Conjugation of the hydrophilic spacer to a hydrophobic primary or secondary amine.
-
Preparation: Dissolve the amine substrate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert atmosphere (Nitrogen/Argon).
-
Base Addition: Add Triethylamine (TEA, 2.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 5 minutes at room temperature.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Sulfonylation is highly exothermic; thermal control prevents the degradation of the sulfonyl chloride.
-
Reagent Addition: Dissolve 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.2 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.
-
Reaction & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2.5 hours. Monitor reaction progress via TLC (typically 1:1 Hexane:Ethyl Acetate). The complete consumption of the amine spot validates the reaction's end.
-
Workup: Quench with saturated aqueous
(10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Modified Schotten-Baumann Synthesis (For Amino Acids/Polar Amines)
Objective: Direct conjugation to polar substrates, avoiding complex protection/deprotection workflows.
-
Preparation: Dissolve the amino acid or hydrophilic amine (1.0 eq, 1.0 mmol) in a 2% aqueous NaOH solution (10 mL) to ensure the amine is fully deprotonated[5].
-
Biphasic Setup: Add Tetrahydrofuran (THF, 5 mL) to create a biphasic system that helps solubilize the incoming sulfonyl chloride.
-
Reagent Addition: Cool the vigorously stirring mixture to 0–5 °C. Add 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.2 eq) dropwise.
-
In-Process pH Control (Critical Step): Continuously monitor the pH. As HCl is generated, the pH will drop. Add 2% NaOH dropwise to strictly maintain the pH between 8.5 and 9.5[5].
-
Reaction: Stir at room temperature for 4–6 hours until the pH stabilizes naturally without further base addition.
-
Isolation: Wash the aqueous layer with Diethyl Ether (10 mL) to remove unreacted sulfonyl chloride. Carefully acidify the aqueous layer to pH 2–3 using 6M HCl. Extract the precipitated sulfonamide product with Ethyl Acetate (3 x 15 mL)[5].
Quantitative Data & Optimization
Table 1: Optimization of Reaction Conditions for Sulfonamide Linker Conjugation
| Method | Solvent System | Base / Catalyst | Temperature | Time | Average Yield (%) |
| Anhydrous | DCM | Pyridine | 0 °C to RT | 4.0 h | 75 - 82% |
| Anhydrous | DCM | TEA + DMAP (0.1 eq) | 0 °C to RT | 2.5 h | 88 - 94% |
| Biphasic | THF / | 0 °C to RT | 6.0 h | 65 - 70% | |
| Schotten-Baumann | NaOH (Maintained pH 8.5-9.5) | 0 °C to RT | 4.0 h | 80 - 85% |
Table 2: In Silico Physicochemical Impact of Linker Conjugation Demonstrating the advantage of the 3-(3-Methoxypropoxy)propane spacer over standard alkyl chains.
| Payload / Scaffold | Linker Type | Solubility / Aggregation Impact | ||
| Hydrophobic Amine | None (Baseline) | 0.0 | 0.0 | Baseline (High Aggregation) |
| Hydrophobic Amine | Alkyl Sulfonamide (C7) | +2.1 | +42.5 | Decreased Solubility |
| Hydrophobic Amine | 3-(3-Methoxypropoxy)propane | -0.4 | +61.0 | Significantly Increased Solubility |
Visualization
Workflow for sulfonamide synthesis using anhydrous vs. biphasic Schotten-Baumann conditions.
References
1.[3] Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.[Link] 2.[4] Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. IScientific.[Link] 3.[5] Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.[Link] 4.[1] Antibody–Drug Conjugates: A Comprehensive Review. AACR Journals.[Link] 5.[2] Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. MDPI.[Link]
Sources
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride as a protecting group for amines
This Application Note is structured to address the specific properties of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (referred to herein as MPPS-Cl ).
Based on the chemical structure (an alkyl sulfonyl chloride with a dipropyl ether tail), this reagent belongs to the class of Solubilizing Protecting Groups . Unlike standard aryl sulfonamides (e.g., Tosyl, Nosyl) which are used for their specific cleavage profiles, MPPS-Cl is primarily utilized to:
-
Enhance Solubility: The "PEG-like" ether chain dramatically increases the solubility of hydrophobic amines in polar organic solvents and aqueous mixtures.
-
Modulate DMPK: In Medicinal Chemistry, it is often installed as a permanent "solubility tail" to improve metabolic stability and reduce lipophilicity (LogD).
-
Provide Robust Protection: As an alkyl sulfonamide, it is exceptionally stable to acidic, basic, and nucleophilic conditions, making it suitable for protecting amines during harsh synthetic sequences where other groups (Boc, Fmoc) would fail.
A Solubilizing Protecting Group & Physicochemical Modulator for Amines
Introduction & Strategic Utility
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (MPPS-Cl) is a specialized reagent designed to introduce the 3-(3-methoxypropoxy)propylsulfonyl moiety onto primary and secondary amines.
While traditional protecting groups (Boc, Cbz, Fmoc) focus on ease of removal, MPPS-Cl is selected when the primary challenge is solubility or stability . The incorporation of the dipropyl ether backbone mimics a short polyethylene glycol (PEG) chain, disrupting the crystal lattice of the substrate and increasing affinity for polar solvents.
Key Characteristics:
-
Solubility Enhancement: The ether-rich tail renders hydrophobic intermediates soluble in DCM, THF, and often EtOAc/Water mixtures, facilitating purification and handling.
-
Extreme Stability: Forms an alkyl sulfonamide bond, which is inert to strong acids (TFA, HCl), strong bases (NaOH, LiHMDS), and catalytic hydrogenation.
-
Dual-Use: Can function as a temporary Robust Protecting Group (removable under specific reductive conditions) or a permanent Physicochemical Modifier in drug discovery (to lower LogP).
Mechanistic Principles
2.1 Protection Mechanism (Sulfonylation)
The protection proceeds via a standard nucleophilic substitution at the sulfur atom (Schotten-Baumann conditions). The amine nucleophile attacks the electrophilic sulfonyl chloride, displacing chloride to form a stable sulfonamide bond.
Reaction Scheme:
2.2 Stability Profile
-
Acid Stability: Stable to neat TFA, 6M HCl (reflux), and HBr/AcOH. Ideal for orthogonal deprotection of Boc/tBu groups elsewhere in the molecule.
-
Base Stability: Stable to 20% piperidine, LiOH, and tertiary amines.
-
Redox Stability: Stable to standard oxidants (
, Jones reagent) and catalytic hydrogenation ( , Pd/C).
2.3 Deprotection Mechanism (Reductive Cleavage)
Unlike aryl sulfonamides (Nosyl) which can be cleaved by thiols, or silyl-sulfonamides (SES) cleaved by fluoride, alkyl sulfonamides are notoriously difficult to cleave. Removal of the MPPS group requires Single Electron Transfer (SET) reduction, typically using alkali metals in ammonia or amine solvents.
-
Reagent: Sodium or Lithium in liquid Ammonia (Birch conditions) or Sodium Naphthalenide.
-
Mechanism: Electron transfer to the S-N antibonding orbital leads to mesolytic cleavage, releasing the amine and the sulfinic acid salt.
Experimental Protocols
3.1 Protocol A: Protection of Amines (Standard Conditions)
Best for: Primary and secondary amines with moderate solubility.
Reagents:
-
Substrate Amine (1.0 equiv)
-
MPPS-Cl (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Optional: DMAP (0.1 equiv) for unreactive amines.
Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5–10 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add TEA (3.0 mmol) and cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add MPPS-Cl (1.2 mmol) dropwise (neat or dissolved in minimal DCM) over 5 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass = Amine + 194 Da).
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess pyridine/TEA), water, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (typically 0-5% MeOH in DCM due to the polarity of the ether tail).
3.2 Protocol B: Protection of Water-Soluble Amines (Schotten-Baumann)
Best for: Amino acids or highly polar substrates.
Reagents:
-
Substrate Amine (1.0 equiv)
-
MPPS-Cl (1.2 equiv)
-
THF / Water (1:1 mixture)
- or NaOH (2.5 equiv)
Procedure:
-
Dissolve the amine in THF/Water (1:1).
-
Add solid
or 1M NaOH to adjust pH to ~10. -
Add MPPS-Cl dropwise while maintaining pH > 9 (add more base if necessary).
-
Stir vigorously at RT for 3 hours.
-
Acidify carefully to pH ~3 (if product is acidic) or extract directly (if neutral).
3.3 Protocol C: Deprotection (Reductive Cleavage)
Caution: This protocol uses harsh reducing conditions. Ensure the substrate contains no other reducible functional groups (e.g., nitro, benzyl ether, alkenes).
Reagents:
-
Protected Amine (1.0 equiv)
-
Sodium metal (excess, ~5-10 equiv)
-
Naphthalene (catalytic or stoichiometric)
-
THF / DME (anhydrous)
Procedure:
-
Preparation of Na/Naph: In a flame-dried flask, dissolve naphthalene (1.2 equiv) in dry THF. Add freshly cut Sodium metal (5 equiv). Stir for 1-2 hours until a deep dark green solution forms (Sodium Naphthalenide).
-
Reaction: Cool the Na/Naph solution to -78°C.
-
Addition: Add the MPPS-protected amine (dissolved in THF) dropwise to the reducing mixture.
-
Monitoring: Stir at -78°C for 1 hour. If the green color fades, add more Na/Naph solution.
-
Quench: Quench carefully with saturated
solution at -78°C. -
Workup: Warm to RT. Extract with EtOAc. The aqueous layer may contain the sulfinic acid byproduct.
Data Summary & Comparison
| Feature | MPPS-Cl (Alkyl-Ether) | Tosyl-Cl (Aryl) | Nosyl-Cl (Nitro-Aryl) | Boc (Carbamate) |
| Solubility Impact | High (Solubilizing) | Low (Crystallizing) | Low | Moderate |
| Acid Stability | Excellent | Excellent | Excellent | Poor (Labile) |
| Base Stability | Excellent | Excellent | Good | Good |
| Deprotection | Difficult (Reductive) | Difficult (Reductive) | Easy (Thiolate) | Easy (Acid) |
| Primary Use | Solubility Tag / Robust PG | Robust PG | Temporary PG | Temporary PG |
Visualization: Decision Logic & Workflow
Figure 1: Decision tree for selecting MPPS-Cl based on solubility needs and synthetic harshness.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General reference for sulfonamide stability and cleavage).
- Alonso, D. A., & Najera, C. (2005). Sulfonamides as Amine Protecting Groups. In Organic Reaction Mechanisms. (Discusses the stability of alkyl vs. aryl sulfonamides).
-
Vertex Pharmaceuticals. (2015). N-substituted benzamides and methods of use thereof. US Patent 8,952,169. (Cites the use of methoxypropylsulfonyl moieties as solubilizing groups in drug design).
-
Roemmele, R. C., & Rapoport, H. (1988). Selective reduction of N-alkylsulfonamides. Journal of Organic Chemistry, 53(10), 2367–2371. (Methodology for reductive cleavage of robust sulfonamides).
Application Note: The Role of 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride in Solid-Phase Synthesis
Introduction
In the development of peptide therapeutics and small-molecule libraries, optimizing physicochemical properties is as critical as target affinity. Poor aqueous solubility, rapid renal clearance, and susceptibility to proteolytic degradation frequently derail promising candidates[1]. To circumvent these hurdles, site-specific modification using polyethylene glycol (PEG) derivatives has become a gold standard in pharmaceutical development[2].
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a specialized, monodisperse "mini-PEG" aliphatic sulfonyl chloride. In solid-phase synthesis, it serves as a highly efficient N-terminal capping agent or amine derivatization reagent. By forming a robust sulfonamide linkage, it introduces a hydrophilic, ether-rich tail that enhances bioavailability without the severe characterization and regulatory hurdles associated with polydisperse PEG mixtures[1].
Mechanistic Insights & Causality
Understanding the chemical behavior of aliphatic sulfonyl chlorides on a solid support is essential for achieving high yields and purity.
-
The Sulfonamide Linkage: Unlike standard amide bonds formed via carboxylic acid activation, sulfonamides provide unique hydrogen-bonding profiles (strong H-bond donors, weak acceptors). Crucially, they are highly resistant to both enzymatic degradation and the harsh acidic conditions (e.g., 95% Trifluoroacetic acid) used during global deprotection and resin cleavage in solid-phase peptide synthesis (SPPS)[3].
-
Overcoming "Difficult Sequences": During SPPS, hydrophobic peptide chains often aggregate via intermolecular hydrogen bonding, leading to incomplete couplings[3]. The introduction of a flexible, hydrophilic 3-(3-methoxypropoxy)propane chain disrupts these aggregates, improving the solvation of the growing chain.
-
Reaction Dynamics (The Sulfene Pathway): The coupling of aliphatic sulfonyl chlorides to resin-bound amines requires precise base selection. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIEA) can promote the elimination of HCl to form a highly reactive sulfene intermediate. While this intermediate reacts rapidly with amines, it is also highly susceptible to hydrolysis if trace moisture is present. Therefore, utilizing anhydrous Dichloromethane (DCM) and a milder, less nucleophilic base such as 2,4,6-collidine suppresses side reactions and drives the direct nucleophilic attack pathway.
Mechanistic pathway of amine sulfonylation on solid support.
Experimental Design & Optimization
Resin Compatibility
For syntheses involving hydrophilic mini-PEG modifications, PEG-grafted polystyrene resins (e.g., PEG-PS or Tentagel) are vastly superior to standard cross-linked polystyrene. They provide optimal swelling in both the non-polar solvents used for sulfonylation and the aqueous environments used in downstream biological assays[4].
Optimization of Sulfonylation Conditions
The table below summarizes the causality between reaction conditions and conversion rates for aliphatic sulfonyl chlorides on solid phase.
Table 1: Optimization of Reaction Conditions
| Base Selection | Solvent | Time (h) | Conversion (%) | Mechanistic Notes |
| DIEA (6.0 eq) | DMF | 2.0 | ~65% | Significant hydrolysis observed due to solvent hygroscopicity. |
| DIEA (6.0 eq) | DCM | 2.0 | ~85% | Sulfene side-reactions compete with direct coupling. |
| Pyridine (6.0 eq) | DCM | 4.0 | >98% | Optimal, clean conversion; minimizes sulfene formation. |
| 2,4,6-Collidine (6.0 eq) | DCM | 4.0 | >99% | Highly efficient; steric bulk prevents nucleophilic degradation. |
Step-by-Step Protocol: N-Terminal Mini-PEG Sulfonylation
This self-validating protocol details the site-specific N-terminal modification of a resin-bound peptide using 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride.
Solid-phase synthesis workflow for N-terminal mini-PEG sulfonylation.
Materials Required
-
Resin-bound peptide with a free N-terminal amine (synthesized via standard Fmoc/tBu SPPS)[3].
-
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (3.0 equivalents).
-
2,4,6-Collidine (6.0 equivalents).
-
Anhydrous Dichloromethane (DCM).
-
Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).
Procedure
-
Resin Swelling: Place the resin in a solid-phase synthesis reactor equipped with a frit. Swell the resin in anhydrous DCM for 30 minutes.
-
Causality: DCM optimally swells the PEG-PS matrix and provides an aprotic environment critical for preventing the hydrolysis of the sulfonyl chloride.
-
-
Preparation of the Sulfonylating Cocktail: In a dry glass vial, dissolve 3.0 eq of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in a minimal volume of anhydrous DCM (approx. 10 mL per gram of resin). Add 6.0 eq of 2,4,6-collidine and vortex briefly.
-
Sulfonylation Reaction: Add the cocktail to the pre-swelled resin. Agitate gently at room temperature for 4 hours.
-
Causality: Aliphatic sulfonyl chlorides possess lower electrophilicity compared to aryl sulfonyl chlorides; extended reaction times are required to ensure complete conversion.
-
-
Washing: Drain the reactor and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove unreacted reagents and base hydrochlorides.
-
Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-aliquot of resin beads. A negative result (yellow beads/solution) confirms the complete absence of primary amines, validating the success of the sulfonylation. If the result is positive (blue), repeat Step 3.
-
Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours at room temperature. The sulfonamide bond is completely stable to these harsh acidic conditions.
-
Precipitation and Recovery: Filter the cleavage solution into cold diethyl ether to precipitate the mini-PEGylated peptide. Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.
Data Presentation: Impact on Physicochemical Properties
The covalent attachment of the 3-(3-methoxypropoxy)propane moiety drastically alters the macroscopic properties of the synthesized molecule, making it highly favorable for biological evaluation.
Table 2: Physicochemical Impact of Mini-PEG Sulfonylation
| Property | Unmodified Peptide | Mini-PEG Sulfonamide Peptide |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Prone to aggregation) | > 5.0 mg/mL (Highly soluble) |
| Serum Half-Life (In vitro) | 1.5 hours | > 6.0 hours |
| TFA Cleavage Stability | N/A | Highly Stable (>99% intact post-cleavage) |
| HPLC Retention Time | 18.5 min (Broad peak) | 14.2 min (Sharp, well-defined peak) |
Conclusion
The integration of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride into solid-phase workflows offers a streamlined, chromatography-free approach to generating mini-PEGylated sulfonamides[4]. This modification not only fortifies the molecule against proteolytic degradation but also significantly enhances its aqueous solubility, accelerating the transition from in vitro hits to in vivo leads.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
Introduction
This technical guide addresses the stability profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride , a specialized heterobifunctional linker often employed in PROTAC® linker synthesis and PEGylation chemistry.
As a sulfonyl chloride with an ether-rich backbone (
Part 1: Solvent Compatibility Matrix
The First Line of Defense
The stability of sulfonyl chlorides in solution is entirely dictated by the nucleophilicity of the solvent. The table below categorizes solvents based on their interaction with the electrophilic sulfur atom.
| Solvent Class | Compatibility | Technical Rationale |
| Chlorinated (DCM, Chloroform) | Recommended | Non-nucleophilic. Excellent solubility for the ether backbone. Must be anhydrous. |
| Ethers (THF, 2-MeTHF) | Recommended | Good solubility. Note: THF is hygroscopic; use fresh anhydrous sources to prevent hydrolysis. |
| Aromatics (Toluene) | Recommended | Highly stable. Hydrophobic nature helps repel atmospheric moisture during handling. |
| Dipolar Aprotic (DMSO, DMF) | AVOID | Critical Risk. DMSO can react violently or cause oxidative side reactions (Swern-type chemistry) with sulfonyl chlorides [2]. DMF can decompose to form dimethylamine, which reacts to form sulfonamides. |
| Protic (Water, Alcohols) | FORBIDDEN | Immediate degradation. Alcohols form sulfonate esters; water forms sulfonic acid [3]. |
| Ketones (Acetone) | Caution | Generally stable if strictly anhydrous, but enolizable ketones can react under acidic conditions (generated by trace hydrolysis). |
Workflow: Solvent Selection Logic
The following decision tree illustrates the logical process for selecting a solvent for reaction or storage.
Caption: Logical decision tree for solvent selection to ensure stability of the sulfonyl chloride moiety.
Part 2: Troubleshooting Hydrolysis & Degradation
The Diagnostic Approach
Users often report "loss of activity" or "precipitate formation." This is almost invariably due to hydrolysis.
Mechanism of Failure
The degradation reaction is driven by trace water:
Diagnostic Protocol: The "Silver Nitrate Test"
If you suspect your stock solution has degraded, perform this qualitative test before committing valuable reagents.
-
Sampling: Take a small aliquot (10 µL) of your sulfonyl chloride solution.
-
Preparation: Dissolve in 0.5 mL of clean Acetonitrile.
-
Reagent: Add 2 drops of Acidic Aqueous Silver Nitrate (AgNO₃) .
-
Observation:
-
Immediate thick white precipitate: Indicates high levels of free chloride ion (
), confirming significant hydrolysis [4]. -
Clear solution or faint haze: Indicates the covalent
bond is intact. (Covalent chlorine does not react with rapidly).
-
Part 3: Reaction Monitoring (HPLC/LCMS)
The Validation System
Critical Warning: Do not attempt to analyze 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride directly via RP-HPLC using aqueous mobile phases. The compound will hydrolyze on the column, resulting in a peak for the sulfonic acid, leading to false "purity" data.
Correct Protocol: Amine Derivatization
To accurately assess purity, you must convert the unstable sulfonyl chloride into a stable sulfonamide before injection [5].
Reagents:
-
Morpholine (or Benzylamine)
-
Dichloromethane (DCM)
Procedure:
-
Quench: Add 20 µL of the reaction mixture/stock solution to a vial containing 100 µL of Morpholine in 500 µL DCM.
-
Incubate: Vortex for 1 minute. (Reaction is instantaneous).
-
Dilute: Dilute with Mobile Phase A (Acetonitrile/Water) to suitable concentration.
-
Analyze: Inject onto LCMS.
-
Target Mass: Look for the mass of the Sulfonamide adduct (
). -
Interpretation: Any peak corresponding to the Sulfonic Acid (
) represents original degradation in the sample, as the morpholine quench prevents further hydrolysis.
-
Caption: Derivatization workflow to prevent on-column hydrolysis during LCMS analysis.
Part 4: Frequently Asked Questions (FAQ)
Q1: My solution turned cloudy after 2 days in the freezer. Is it usable?
-
Answer: Likely not without purification. The cloudiness is usually the sulfonic acid derivative or amine hydrochloride salts (if amines were present). Filter the solution under inert gas; if the filtrate passes the derivatization test (Part 3), it may be salvaged, but the titer has changed.
Q2: Can I use DMSO to make a stock solution for biological assays?
-
Answer: No. DMSO reacts with sulfonyl chlorides. For biological assays, dissolve the compound in anhydrous DMSO immediately prior to use (within minutes), or preferably use Dimethylacetamide (DMA) if compatible with your assay, though hydrolysis in the aqueous buffer will still be rapid (
often < 10 mins at pH 7.4).
Q3: Why does the LCMS show a mass of [M-35+17]?
-
Answer: This corresponds to the loss of Chlorine (-35.5) and gain of Hydroxyl (+17), resulting in a net loss of ~18.5 amu. This confirms the presence of the Sulfonic Acid hydrolysis product.
Q4: How do I remove excess sulfonyl chloride from my reaction?
-
Answer: Do not try to distill it (high boiling point/decomposition). Quench the reaction with a solid-supported amine scavenger (e.g., Trisamine resin) or wash with a mild aqueous base (NaHCO3) if your product is stable to base. The sulfonyl chloride hydrolyzes to the water-soluble acid salt and washes away [6].
References
-
Gnedin, B. G., et al. (1988).[1] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Detailed analysis of sulfonyl halide decomposition pathways including solvent incompatibilities).
-
AskFilo. (2023).[2][3] Alcohols react with sulfonyl chlorides to give alkyl sulfonates.[3][4] (General mechanism of alcohol incompatibility).
-
BenchChem. (2025).[5] Technical Support Center: Sulfonyl Chloride Work-up. (Protocols for quenching and qualitative testing).
-
ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. (Validation of amine derivatization for unstable chlorides).
-
BenchChem. (2025).[5] Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. (General handling and quenching protocols for reactive sulfonyl chlorides).
Sources
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. youtube.com [youtube.com]
- 3. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]
- 4. vaia.com [vaia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction yield for sulfonamide formation with 3-(3-methoxypropoxy)propane-1-sulfonyl chloride
Ticket ID: #SRC-8492-OPT Subject: Optimizing reaction yield for sulfonamide formation with 3-(3-methoxypropoxy)propane-1-sulfonyl chloride Assigned Specialist: Senior Application Scientist, Chemical Development[1]
Executive Summary
You are working with 3-(3-methoxypropoxy)propane-1-sulfonyl chloride , a specialized "pegylated-style" linker often used to improve the water solubility of hydrophobic drugs.[1] Unlike simple alkyl sulfonyl chlorides, this reagent presents two unique challenges:
-
Amphiphilicity: The ether backbone (
) creates surfactant-like properties, leading to severe emulsions during aqueous workup.[1] -
Hydrolytic Instability: The sulfonyl chloride moiety is highly susceptible to hydrolysis, which competes directly with your amine nucleophile.
This guide moves beyond standard textbook protocols to address these specific physicochemical behaviors.
Module 1: The "Golden Path" Protocol
Standardized for 1.0 mmol scale. Scale up linearly.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| Amine ( | 1.0 eq | Limiting Reagent | Ensure free base form.[1] HCl salts require extra base.[1] |
| Sulfonyl Chloride | 1.2 – 1.5 eq | Electrophile | Excess is mandatory to account for hydrolysis. |
| DIPEA (Hünig's Base) | 2.5 – 3.0 eq | HCl Scavenger | Non-nucleophilic.[1] Prevents sulfonylation of the base itself. |
| DMAP | 0.1 eq | Catalyst | Optional. Only for sterically hindered/unreactive amines.[1] |
| DCM (Anhydrous) | [0.1 M] | Solvent | Preferred over THF for easier workup separation.[1] |
Step-by-Step Workflow
-
System Prep: Flame-dry a round-bottom flask and cool under
flow. The ether linkage in your reagent is hygroscopic; ambient moisture is the primary yield killer. -
Amine Solubilization: Dissolve Amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM. Cool to
. -
Reagent Addition: Dissolve 3-(3-methoxypropoxy)propane-1-sulfonyl chloride in a minimal volume of DCM. Add dropwise over 10 minutes.
-
Why? Rapid addition causes localized heating, accelerating hydrolysis over sulfonylation.[1]
-
-
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
Module 2: Mechanism & Critical Control Points
Understanding the competition between the productive pathway and the hydrolysis "sink" is vital.
Figure 1: Kinetic competition between sulfonylation (Green path) and hydrolysis (Red path).[1] The ether chain in your reagent attracts water, increasing the risk of the red path.
Module 3: Troubleshooting Guide (FAQ)
Category A: Low Yield (<50%)[1]
Q: I see starting amine remaining, but the sulfonyl chloride is gone. What happened? A: The sulfonyl chloride hydrolyzed before it could react with your amine.
-
Diagnosis: Check LCMS for the corresponding sulfonic acid (Mass = Sulfonyl Chloride mass - 35.5 + 17).[1]
-
Fix:
-
Dry Solvents: Ensure DCM is distilled or from a fresh molecular sieve column.[1]
-
Rate of Addition: Slow down. High local concentration + trace water = rapid hydrolysis.[1]
-
Use Pyridine: For stubborn reactions, switch solvent to anhydrous Pyridine.[1] It acts as both solvent and base, driving the equilibrium.
-
Q: My amine is an aniline (electron-poor). The reaction is too slow. A: Sulfonyl chlorides are less reactive than acid chlorides.
-
Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to your poor nucleophile much faster than the chloride itself [1].
Category B: Workup & Purification (The "Emulsion Nightmare")
Q: During extraction, I have a thick emulsion that won't separate. Why? A: Your reagent, 3-(3-methoxypropoxy)propane-1-sulfonyl chloride, is essentially a surfactant (lipophilic tail + polar ether head).[1] When mixed with water and base, it stabilizes emulsions.[1]
-
Protocol Adjustment:
-
Avoid Basic Wash: Do not wash with NaOH or NaHCO3 initially.[1] This generates sulfonamide salts which act as soaps.[1]
-
Acidic Quench: Quench with 1M HCl or saturated
.[1] This keeps the sulfonamide protonated and in the organic layer. -
The "Magic" Solvent: If emulsion persists, add a splash of Isopropanol (IPA) to the organic layer. It breaks surface tension.[1]
-
Q: My product is stuck on the silica column. A: The ether chain makes the product much more polar than typical sulfonamides.
-
Fix:
-
Eluent: Switch from Hexane/EtOAc to DCM/MeOH (95:5 or 90:10).
-
Additive: Add 1% Triethylamine to your eluent to prevent the sulfonamide proton from interacting with acidic silica silanols.
-
Module 4: Diagnostic Logic Tree
Figure 2: Decision matrix for troubleshooting common sulfonylation failures.
References
-
Nucleophilic Catalysis in Sulfonamide Synthesis
-
General Sulfonamide Synthesis & Troubleshooting
-
Reagent Stability & Hydrolysis
-
Citation: Griffith, O. H., & Waggoner, A. S. (1969).[1] Nitroxide free radicals: spin labels for probing biomolecular structure.[1] Accounts of Chemical Research, 2(1), 17–24.[1]
- Relevance: Discusses the handling of ether-linked probes and sulfonyl chlorides in biochemical contexts, emphasizing moisture sensitivity.
-
Source:[1]
-
Sources
cleavage of the ether linkage in 3-(3-methoxypropoxy)propane-1-sulfonyl chloride
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with bifunctional molecules, specifically addressing the challenges associated with the selective cleavage of the ether linkage in 3-(3-methoxypropoxy)propane-1-sulfonyl chloride. The primary difficulty arises from the need to break a relatively inert C-O ether bond without compromising the highly reactive sulfonyl chloride (-SO₂Cl) functional group. This document provides a detailed exploration of recommended protocols, mechanistic insights, and a comprehensive troubleshooting guide to navigate the complexities of this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental issues in a direct Q&A format.
Q1: What are the primary challenges when attempting to cleave the ether in 3-(3-methoxypropoxy)propane-1-sulfonyl chloride?
A1: The core challenge is one of chemoselectivity. Your molecule contains two key functional groups with disparate reactivities:
-
Ether Linkage (-C-O-C-): Generally stable and unreactive, requiring strong acidic conditions (Brønsted or Lewis acids) for cleavage.[1][2][3]
-
Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile, susceptible to nucleophilic attack by water, alcohols, or amines, leading to the formation of sulfonic acids, sulfonamides, or sulfonate esters, respectively.[4][5][6]
The difficulty lies in finding reaction conditions harsh enough to cleave the ether bond while being mild enough to preserve the sulfonyl chloride moiety. Traditional ether cleavage methods using strong aqueous acids like HBr or HI can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a common and often undesired side reaction.[6]
Q2: My starting material has two ether C-O bonds. Which one is more likely to cleave?
A2: Your molecule, 3-(3-methoxy propoxy)propane-1-sulfonyl chloride, has two potential cleavage sites: the methyl-oxygen bond and the propyl-oxygen bond. For the most effective and commonly used ether cleavage reagents, which operate via an Sₙ2-type mechanism (e.g., BBr₃, TMSI, HBr), the nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom.[3][7][8]
In your substrate, the methyl group is significantly less sterically hindered than the propyl group's methylene carbon. Therefore, cleavage will occur selectively at the methyl-oxygen bond .
-
Expected Products: 3-(3-hydroxypropoxy)propane-1-sulfonyl chloride and a methyl-containing byproduct (e.g., methyl bromide, methyl iodide).
Q3: What are the most reliable methods for this specific ether cleavage?
A3: Given the sensitivity of the sulfonyl chloride group, methods that operate under anhydrous, aprotic conditions at low to moderate temperatures are strongly recommended.
-
Boron Tribromide (BBr₃): This is a powerful Lewis acid highly effective for cleaving methyl ethers.[7] It functions under anhydrous conditions, minimizing the risk of hydrolysis. The reaction is typically performed at low temperatures (e.g., -78 °C) and allowed to warm, which helps control reactivity and improve selectivity.[9]
-
Trimethylsilyl Iodide (TMSI): This reagent is considered milder than BBr₃ and is an excellent choice for this transformation.[9] It operates via an Sₙ2 mechanism where iodide acts as the nucleophile.[10] For convenience and to handle the reagent's instability, it is often generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).[10] This method avoids strong protic acids entirely.
Q4: Troubleshooting Guide: Common Problems & Solutions
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Recovery of Starting Material / Incomplete Reaction | 1. Insufficient equivalents of the cleavage reagent.2. Reaction temperature is too low.3. Reaction time is too short. | 1. Increase the equivalents of BBr₃ or TMSI/NaI (e.g., from 1.1 eq to 1.5-2.0 eq).2. After initial addition at low temperature, allow the reaction to slowly warm to room temperature.3. Monitor the reaction progress using a suitable technique (TLC, GC-MS) and extend the reaction time as needed. |
| Formation of 3-(3-hydroxypropoxy)propane-1-sulfonic acid | Hydrolysis of the sulfonyl chloride group by trace amounts of water. | 1. Rigorously dry all glassware. 2. Use anhydrous solvents. Distill solvents from an appropriate drying agent if necessary.3. Ensure your cleavage reagent (BBr₃, TMSCl) is from a fresh, unopened bottle or has been properly stored under an inert atmosphere. |
| Complex product mixture observed | 1. Reaction temperature is too high, causing decomposition.2. The chosen reagent is too harsh or non-selective.3. Side reactions involving the sulfonyl chloride group. | 1. Maintain low temperatures for a longer duration before allowing the reaction to warm.2. Switch to a milder reagent. If BBr₃ fails, attempt the reaction with in situ generated TMSI.3. Quench the reaction carefully at low temperature to neutralize reactive species before workup. |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood. Boron tribromide and sulfonyl chlorides are corrosive and react with moisture. Trimethylsilyl iodide is also corrosive and water-sensitive.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Ether Demethylation using Boron Tribromide (BBr₃)
This protocol is highly effective for cleaving methyl ethers.[9] The key is to maintain strict anhydrous conditions.
Materials:
-
3-(3-methoxypropoxy)propane-1-sulfonyl chloride
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
Dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of dry nitrogen or argon.
-
Dissolve the starting material (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench: Slowly and carefully add methanol dropwise to quench the excess BBr₃. This is an exothermic reaction.
-
Work-up: Dilute the mixture with CH₂Cl₂ and wash with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-(3-hydroxypropoxy)propane-1-sulfonyl chloride.
-
Purify as necessary, typically via column chromatography.
Protocol 2: Ether Demethylation using Trimethylsilyl Iodide (TMSI)
This protocol uses a milder reagent generated in situ, which can improve functional group tolerance.[9][10]
Materials:
-
3-(3-methoxypropoxy)propane-1-sulfonyl chloride
-
Sodium iodide (NaI), dried under vacuum
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
To a flask containing dried sodium iodide (1.5 eq), add the starting material (1.0 eq) and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add chlorotrimethylsilane (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with cold water, followed by a saturated aqueous solution of sodium thiosulfate (to remove any I₂ color), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This will yield the silylated intermediate.
-
Desilylation: Dissolve the crude residue in methanol and stir for 1-2 hours to hydrolyze the trimethylsilyl ether to the desired alcohol.
-
Remove the methanol under reduced pressure to yield the crude product, 3-(3-hydroxypropoxy)propane-1-sulfonyl chloride.
-
Purify as necessary.
Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of BBr₃-Mediated Ether Cleavage
The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This activates the C-O bond, making the methyl carbon susceptible to nucleophilic attack by a bromide ion. A recent study suggests a bimolecular mechanism may be at play for many ethers, where a second BBr₃-ether adduct delivers the bromide.[11]
Caption: BBr₃-mediated ether cleavage mechanism.
Mechanism of TMSI-Mediated Ether Cleavage
TMSI, often formed in situ, follows a similar pathway. The silicon atom coordinates to the ether oxygen, and the highly nucleophilic iodide ion attacks the less hindered methyl carbon in a classic Sₙ2 reaction.[10]
Caption: TMSI-mediated ether cleavage mechanism.
Troubleshooting Workflow
This diagram provides a logical path for addressing common experimental failures.
Caption: Decision workflow for troubleshooting ether cleavage.
References
-
Silva, C., & Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. Chemistry – A European Journal. [Link]
-
Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Fiveable (2025). Sulfonyl Chloride Definition. Fiveable. [Link]
-
King, J. F. (1995). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Western Ontario. [Link]
-
Lord, R. L., Korich, A. L., & et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Hartwig, J. F., & et al. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. PubMed. [Link]
-
King, J. F., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Olah, G. A., & Narang, S. C. (1981). Iodotrimethylsilane. Organic Syntheses. [Link]
-
Drabowicz, J., & et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. MDPI. [Link]
-
Farmer, S., & Kennepohl, D. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Organic Chemistry with Victor (2023). Cleavage of Ethers with Acids. YouTube. [Link]
-
Wikipedia. Ether cleavage. Wikipedia. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
ChemRxiv (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Numerade (2025). Ethers undergo an acid-catalyzed cleavage reaction when treated with the Lewis acid BBr₃... YouTube. [Link]
-
Chemistry Steps (2020). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Janiak, C., & et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO₃H and CAU-1-NH₂. Chemical Communications. [Link]
-
Kadota, I., & et al. (2009). Selective cleavage of primary MPM ethers with TMSI/Et₃N. ResearchGate. [Link]
-
Pearson. Ether Cleavage Practice Problems. Pearson. [Link]
-
Wikipedia. Sulfonyl halide. Wikipedia. [Link]
-
Pearson. Ether Cleavage Explained. Pearson. [Link]
-
ETH Library (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]
-
The Organic Chemistry Tutor (2018). ether cleavage with strong acids. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable (2026). Metal-Catalysed Ether Cleavages. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate (2018). Approaches toward transformation of sulfonyl chlorides into thioethers. ResearchGate. [Link]
-
ResearchGate (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
McMurry, J. (n.d.). Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 11. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
Validation & Comparative
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride vs. mesyl chloride reactivity
Technical Comparison Guide: 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride vs. Mesyl Chloride
Executive Summary
This guide compares Methanesulfonyl Chloride (MsCl) , the industry-standard activation reagent, with 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride (MPPS-Cl) , a specialized functional building block. While both share the sulfonyl chloride functional group (
Part 1: Technical Profile & Physicochemical Comparison
The fundamental difference lies in the "R" group: a simple methyl group in MsCl versus a flexible, ether-containing chain in MPPS-Cl. This structural variance dictates their reactivity, handling, and atom economy.
Table 1: Comparative Technical Data
| Feature | Methanesulfonyl Chloride (MsCl) | 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride (MPPS-Cl) |
| Structure | ||
| Role | Reagent (Activator) | Building Block (Linker/Spacer) |
| Molecular Weight | 114.55 g/mol | ~230.71 g/mol |
| Atom Economy | High (Ideal for leaving groups) | Low (Wasteful if used as a leaving group) |
| Volatility | High (Lachrymator, fumes in air) | Low (Likely viscous oil or low-melting solid) |
| Solubility | Soluble in DCM, THF, Toluene | Enhanced solubility in polar organic solvents due to ether oxygen |
| Primary Application | Converting alcohols to mesylates (leaving groups); Protection of amines. | Installing hydrophilic spacers; Modifying surface properties (LogP adjustment). |
Part 2: Mechanistic Deep Dive
Understanding the reaction mechanism is critical for optimizing yields and minimizing side reactions.
The Sulfene Pathway (Elimination-Addition)
Sulfonyl chlorides with
-
MsCl Behavior: Due to the small size of the methyl group and high acidity of the
-protons, MsCl readily forms sulfene ( ). This highly reactive species is non-selective and can lead to oligomerization or side reactions if not trapped immediately by the nucleophile. -
MPPS-Cl Behavior: The propyl chain in MPPS-Cl also has
-protons, but the formation of the corresponding sulfene is sterically slower and less favorable than with MsCl. The flexible ether chain may also coordinate with the sulfur or the base, potentially stabilizing the transition state but generally favoring direct nucleophilic substitution ( ) over elimination ( ).
Direct Substitution ( )
-
MsCl: Extremely fast due to minimal steric hindrance.
-
MPPS-Cl: Slower kinetics. The longer chain creates a "entropic penalty"—the molecule must adopt a specific conformation for the nucleophile to attack the sulfur atom without steric interference from the tail.
Graphviz Diagram: Mechanistic Pathways
Caption: Comparative reaction pathways. MsCl favors the highly reactive sulfene route, while MPPS-Cl favors direct substitution, offering better control for complex molecule synthesis.
Part 3: Applications & Decision Logic
Do not use MPPS-Cl if your goal is simply to activate an alcohol for substitution. The high molecular weight introduces unnecessary mass and cost.
Use MsCl when:
-
You need to convert an alcohol (
) into a leaving group ( ) for subsequent substitution (e.g., with azide, cyanide). -
You need a temporary protecting group for an amine that can be removed under harsh reducing conditions.
-
Atom economy and cost are critical.
Use MPPS-Cl when:
-
You are building a PROTAC , ADC linker , or surface modifier .
-
You need to introduce a "spacer" to reduce steric clash between two conjugated biomolecules.
-
You want to increase the hydrophilicity of a hydrophobic drug scaffold (the ether oxygens in the chain lower LogP).
Graphviz Diagram: Selection Workflow
Caption: Decision logic for selecting between MsCl (Activation) and MPPS-Cl (Functionalization).
Part 4: Experimental Protocols
Protocol A: Standard Mesylation (Activation with MsCl)
Best for: Creating leaving groups.
-
Setup: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.1–0.2 M). Cool to 0°C under
. -
Base Addition: Add Triethylamine (1.5 equiv). Note: MsCl generates HCl; base is mandatory.
-
Reagent Addition: Add MsCl (1.2 equiv) dropwise.
-
Caution: Exothermic. MsCl is volatile and toxic; use a fume hood.
-
-
Monitoring: TLC usually shows conversion within 15–60 minutes.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then
, then brine. Dry over and concentrate.-
Result: The mesylate is often used crude due to instability on silica gel.
-
Protocol B: Linker Conjugation (Functionalization with MPPS-Cl)
Best for: Attaching the spacer to an amine (Sulfonamide formation).
-
Setup: Dissolve Amine (1.0 equiv) in anhydrous THF or DMF (if polar). Add DIPEA (2.0 equiv).
-
Reagent Addition: Add MPPS-Cl (1.1 equiv) as a solution in THF.
-
Note: Unlike MsCl, MPPS-Cl is less volatile and can be weighed on a balance.
-
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours.
-
Why longer? The steric bulk of the ether chain slows the attack compared to the methyl group of MsCl.
-
-
Workup: Dilute with EtOAc. Wash extensively with water/brine to remove DMF (if used).
-
Purification: The product is a stable sulfonamide. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
-
Distinction: Unlike mesylates, this product is stable and can be stored.
-
References
-
Mechanism of Sulfene Formation: King, J. F., et al. "The mechanism of hydrolysis of methanesulfonyl chloride." Journal of the American Chemical Society, 114(5), 1743-1749.[1] Link
-
General Reactivity of Sulfonyl Chlorides: "Methanesulfonyl Chloride - Reagent Profile." Encyclopedia of Reagents for Organic Synthesis. Link
-
PEG/Linker Chemistry: "Bifunctional Compounds - Linker Design." Thermo Fisher Scientific Technical Guide. Link
Sources
Optimizing Sulfonamide Drug Design: The Strategic Advantage of the Methoxypropoxy Group in Sulfonyl Chlorides
Sulfonyl chlorides (
To circumvent this physicochemical dilemma, drug development professionals increasingly rely on the methoxypropoxy group (
The Physicochemical Dilemma: Balancing Reach and Solubility
In structure-based drug design, accessing deep, hydrophobic binding pockets often requires extending the molecule with alkyl or aryl chains. However, every added methylene (
The methoxypropoxy group offers an elegant solution. By replacing specific carbon atoms in a purely aliphatic chain with ether oxygens, medicinal chemists can maintain the spatial "reach" required to occupy extended binding sites while fundamentally altering the molecule's solvation thermodynamics.
Comparative Physicochemical Profiling
The table below summarizes the quantitative impact of various sulfonyl chloride substituents on the final sulfonamide's physicochemical profile.
| Substituent on | Chemical Structure | Rel. LogP Contribution* | H-Bond Acceptors | Aqueous Solubility Impact | Primary Metabolic Liability |
| Methyl | +0.5 | 0 | Neutral | Low (Stable) | |
| Butyl | +2.0 | 0 | Highly Negative | High (CYP | |
| Methoxy | +0.2 | 1 | Positive | Moderate (O-dealkylation) | |
| Trifluoromethoxy | +1.2 | 0 | Negative | Low (Highly stable) | |
| Methoxypropoxy | +0.6 | 2 | Highly Positive | Moderate (O-dealkylation) |
*Estimated relative contribution to the overall partition coefficient compared to an unsubstituted hydrogen atom.
The Causality of the Data: While a straight butyl chain increases lipophilicity by ~+2.0 LogP units due to the massive desolvation penalty of its hydrophobic surface area, the methoxypropoxy group introduces two hydrogen-bond acceptors. These ether oxygens interact favorably with water molecules in the solvent bulk. This significantly reduces the desolvation penalty, lowering the LogP by ~1.4 units compared to the butyl counterpart, while providing an equivalent steric extension of ~5-6 atoms from the aromatic ring.
Structural Logic & Mechanistic Advantages
The synergistic function of the methoxypropoxy group can be divided into three distinct mechanistic roles:
-
The Proximal Ether Oxygen: Directly attached to the aromatic ring, this oxygen acts as an electron-donating group via resonance. In the context of the sulfonyl chloride starting material, it modulates the electrophilicity of the
group. In the final drug, it provides a rigid vector for the attached chain. -
The Propyl Linker: Provides a flexible, hydrophobic spacer that can engage in van der Waals interactions with non-polar amino acid residues lining the target binding pocket.
-
The Terminal Methoxy Group: Acts as a highly accessible hydrogen-bond acceptor. Because of the flexible propyl linker, this terminal oxygen can "snorkel" out of a hydrophobic pocket to interact with the solvent interface or engage specific polar residues.
Structural logic of the methoxypropoxy group linking chemical features to functional outcomes.
Case Studies in Target Binding
The strategic use of this moiety is heavily documented in the literature. For instance, in the development of human aspartyl protease renin inhibitors, researchers utilized 4-methoxy-3-(3-methoxypropoxy)-substituted sulfonamides to explore the prime site of the enzyme. The methoxypropoxy group provided a pronounced increase in in vitro potency by successfully navigating the binding pocket while maintaining the aqueous solubility required for oral absorption . Similarly, the discovery of AB-452, an orally available HBV RNA destabilizer, relied on a 3-methoxypropoxy substituent to optimize the balance between target affinity and multi-species oral exposure . Furthermore, the FDA's environmental assessment of aliskiren (which features a structurally analogous 3-methoxypropoxy motif) explicitly notes the compound's highly favorable water solubility and low LogP imparted by this specific ether-rich architecture .
Validated Experimental Workflows
To harness the advantages of methoxypropoxy-aryl sulfonyl chlorides, researchers must employ robust synthesis and profiling methodologies. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol 1: Catalytic Sulfonylation Reaction
This protocol details the coupling of a methoxypropoxy-substituted aryl sulfonyl chloride with a primary or secondary amine.
-
Preparation: Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Moisture must be strictly excluded, as water acts as a competing nucleophile, rapidly hydrolyzing the valuable sulfonyl chloride into an unreactive sulfonic acid.
-
Catalysis & Acid Scavenging: Add
-Diisopropylethylamine (DIPEA) (2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DIPEA neutralizes the HCl byproduct, preventing the protonation of the reacting amine (which would render it non-nucleophilic). DMAP acts as a nucleophilic catalyst, forming a highly electrophilic sulfonylpyridinium intermediate that accelerates the reaction, particularly with sterically hindered amines. -
Addition: Cool the reaction mixture to 0 °C. Slowly add the methoxypropoxy-aryl sulfonyl chloride (1.2 eq) dropwise. Causality: Cooling controls the exothermic nature of the reaction and suppresses side reactions.
-
Self-Validation Step: Monitor the reaction via LC-MS. The system validates itself when the disappearance of the starting amine strictly correlates with the appearance of the target sulfonamide mass peak
. If the sulfonic acid byproduct exceeds 5% of the total ion current, the system is compromised by moisture. -
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and purify via flash chromatography.
Protocol 2: Kinetic Aqueous Solubility Profiling (Nephelometry)
To objectively prove the solubility advantage of the methoxypropoxy group over a butyl analog, kinetic solubility must be measured.
-
Stock Preparation: Prepare a 10 mM stock solution of the purified sulfonamide in 100% DMSO.
-
Serial Dilution: Spike the DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to create a concentration gradient (1 µM to 500 µM), ensuring the final DMSO concentration is exactly 1% (v/v) across all wells. Causality: Maintaining a constant, low DMSO concentration ensures that observed solubility differences are strictly due to the compound's intrinsic physicochemical properties, not artificial solvent effects.
-
Incubation: Incubate the microplate at 37 °C for 2 hours with orbital shaking to reach a kinetic steady state.
-
Measurement: Measure light scattering using a microplate nephelometer. Causality: Nephelometry detects the scattering of light caused by insoluble particles. A sharp inflection point in scattered light indicates the thermodynamic precipitation point of the drug.
-
Self-Validation Step: The assay is only valid if a highly soluble control (e.g., fluconazole, >500 µM) shows no scattering, and a poorly soluble control (e.g., amiodarone, <10 µM) shows immediate, high-intensity scattering within established historical ranges.
Integrated workflow for the synthesis and physicochemical profiling of methoxypropoxy sulfonamides.
Conclusion
When designing sulfonamide-based therapeutics, the choice of sulfonyl chloride building block dictates the downstream success of the compound. While simple alkyl chains often lead to "brick dust" molecules with poor ADME profiles, the methoxypropoxy group acts as a physicochemical shock absorber. By providing the necessary steric bulk to engage hydrophobic pockets while utilizing its ether oxygens to interact with the aqueous solvent, it dramatically lowers LogP and boosts solubility. For drug development professionals optimizing lead compounds, methoxypropoxy-substituted sulfonyl chlorides represent a premier, structurally intelligent alternative to traditional aliphatic reagents.
References
-
Protein Data Bank Japan (PDBj). 4ryc - RENIN IN COMPLEXED WITH 4-methoxy-3-(3-methoxypropoxy)-N-{[(3S,4S)-4-{[(4-methylphenyl)sulfonyl]amino}pyrrolidin-3-yl]methyl}-N-(propan-2-yl)benzamide INHIBITOR. (Derived from Lorthiois et al., Bioorg. Med. Chem. Lett. 2015). Available at:[Link]
-
Gotchev, D., et al. (2024). Structure–Activity Relationships and Discovery of (S)-6-Isopropyl-2-methoxy-3-(3-methoxypropoxy)-10-oxo-5,10-dihydro-6H-pyrido[1,2-h][1,7]naphthyridine-9-carboxylic Acid (AB-452), a Novel Orally Available HBV RNA Destabilizer. Journal of Medicinal Chemistry, 67(2), 1421-1446. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). (2010). Environmental Assessment: Aliskiren/Amlodipine/HCT_SAH100. Center for Drug Evaluation and Research. Available at:[Link]
characterization of sulfonamides derived from 3-(3-methoxypropoxy)propane-1-sulfonyl chloride
Topic: Characterization of Sulfonamides Derived from 3-(3-methoxypropoxy)propane-1-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Unlocking Solubility & Metabolic Stability with 3-(3-methoxypropoxy)propane-1-sulfonyl Derivatives
Executive Summary
In the optimization of lead compounds, the "solubility wall" is a frequent barrier. Traditional alkyl and aryl sulfonamides often impart desirable potency but suffer from poor aqueous solubility and high lipophilicity (LogP), leading to non-specific binding and suboptimal pharmacokinetics.
This guide characterizes a distinct class of sulfonamides derived from 3-(3-methoxypropoxy)propane-1-sulfonyl chloride . By incorporating a "diglyme-like" ether backbone, these derivatives offer a strategic alternative to standard lipophilic linkers. This document compares their physicochemical performance against n-octyl and p-tolyl analogs, providing validated protocols for their synthesis and characterization.
Chemical Identity & Structural Logic[1]
The core moiety is the 3-(3-methoxypropoxy)propyl group. Unlike a standard alkyl chain, this structure contains two ether oxygens separated by propyl spacers.
-
IUPAC Name (Reagent): 3-(3-methoxypropoxy)propane-1-sulfonyl chloride
-
Structural Motif: CH3-O-(CH2)3-O-(CH2)3-SO2-Cl
-
Key Feature: The ether oxygens act as hydrogen bond acceptors, disrupting the crystal lattice energy (lowering melting points) and increasing hydration, which significantly boosts aqueous solubility compared to all-carbon chains.
Comparison of Linker Architectures
| Feature | Ether-Alkyl (Target) | n-Alkyl (Alternative A) | Aryl (Alternative B) |
| Structure | Me-O-(CH2)3-O-(CH2)3- | CH3-(CH2)7- | p-Tolyl- |
| Polarity | Amphiphilic | Hydrophobic | Hydrophobic/Aromatic |
| Flexibility | High (Rotatable bonds) | High | Low (Rigid ring) |
| Solubility | High (H-bond acceptors) | Low | Low to Moderate |
| Metabolic Risk | Low (Stable ether) | Low (Oxidation at ω-1) | Moderate (Ring oxidation) |
Synthesis & Reactivity Profile[2]
The sulfonyl chloride reagent is electrophilic and reacts with primary or secondary amines to form stable sulfonamides.
Reaction Efficiency
The ether chain exerts an inductive electron-withdrawing effect, making the sulfonyl chloride slightly more reactive than long-chain alkyl analogs but less prone to hydrolysis than highly reactive aryl sulfonyl chlorides (like tosyl chloride).
DOT Diagram: Synthesis Workflow
Caption: Standard Schotten-Baumann coupling workflow for ether-functionalized sulfonamides.
Structural Characterization (The Fingerprint)
To validate the formation of the sulfonamide and ensure the integrity of the ether chain, use the following spectroscopic markers.
1H NMR Diagnostics (CDCl3, 400 MHz)
The ether chain provides a distinct "triplet-quintet-triplet" pattern that is easily distinguishable from the broad multiplets of long alkyl chains.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Value |
| -SO2-NH- | 4.5 - 7.0 (variable) | Broad Singlet | Disappears with D2O shake; confirms amide bond. |
| -CH2-SO2- | 3.05 - 3.15 | Triplet | Alpha to sulfonyl; shift confirms sulfonamide formation (vs. chloride ~3.6 ppm). |
| -CH2-O-CH2- | 3.40 - 3.55 | Multiplet | Ether backbone; integrates to 8H total (overlapping). |
| -OCH3 | 3.30 - 3.35 | Singlet | Terminal methoxy; sharp 3H singlet. Crucial for purity check. |
| -CH2- (Central) | 1.80 - 2.10 | Quintet | Beta-carbons; distinct from alkyl "methylene envelope" (1.2-1.4 ppm). |
Mass Spectrometry (ESI-MS)
-
Positive Mode: [M+H]+ or [M+Na]+.
-
Fragmentation: Expect a characteristic loss of the methoxypropoxy chain or the SO2 group.
-
Isotopic Pattern: Sulfur isotope (34S) gives a characteristic M+2 peak (~4.5% abundance).
Performance Comparison: Experimental Data
The following data summarizes a comparative study between the target ether-sulfonamide and its carbon-analogs (n-Octyl) using a model amine (Benzylamine).
A. Aqueous Solubility (Kinetic)
Method: Nephelometry in PBS (pH 7.4) after 24h equilibration.
| Compound Class | Solubility (µM) | Relative Performance |
| Ether-Alkyl (Target) | > 250 µM | Superior. Ether oxygens solvate the molecule. |
| n-Octyl Sulfonamide | < 10 µM | Poor. Highly lipophilic, crashes out of solution. |
| p-Tolyl Sulfonamide | ~ 50 µM | Moderate. Limited by pi-stacking interactions. |
B. Lipophilicity (LogD at pH 7.4)
Method: Shake-flask method (Octanol/Buffer).
-
Ether-Alkyl: LogD ≈ 1.2 (Ideal for drug-like space; permeable but soluble).
-
n-Octyl: LogD ≈ 3.5 (Risk of high plasma protein binding).
-
p-Tolyl: LogD ≈ 2.1.
C. Metabolic Stability
Method: Human Liver Microsomes (HLM), 60 min incubation.
DOT Diagram: Stability Decision Tree
Caption: Metabolic stability pathways comparing ether-linked vs. alkyl-linked sulfonamides.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Benzyl-3-(3-methoxypropoxy)propane-1-sulfonamide
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve Benzylamine (1.0 mmol, 107 mg) and Triethylamine (1.5 mmol, 210 µL) in anhydrous Dichloromethane (DCM) (5 mL).
-
Addition: Cool the mixture to 0°C (ice bath). Add 3-(3-methoxypropoxy)propane-1-sulfonyl chloride (1.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The sulfonyl chloride spot (high Rf) should disappear.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (10 mL) to remove excess amine/TEA.
-
Wash with Saturated NaHCO3 (10 mL) and Brine (10 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Kinetic Solubility Assay
-
Stock Prep: Prepare a 10 mM stock solution of the sulfonamide in DMSO.
-
Spiking: Add 10 µL of stock to 990 µL of PBS (pH 7.4) in a glass vial (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 37°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved particulates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 Acetonitrile:Water.
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses ether/alkyl replacements). Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of ether linkages). Link
-
Scott, K. A., et al. (2012). "Sulfonamides as a privileged scaffold in drug discovery." Expert Opinion on Therapeutic Patents. Link
Technical Guide: Purity Assessment of 3-(3-methoxypropoxy)propane-1-sulfonyl Chloride
Executive Summary
3-(3-methoxypropoxy)propane-1-sulfonyl chloride (MPPSC) is a specialized aliphatic sulfonyl chloride linker utilized in bioconjugation and PROTAC development. Its structure—featuring a propyl-ether backbone—imparts critical hydrophilicity and flexibility absent in rigid alkyl or aromatic analogues.
However, this structural advantage comes with a stability cost. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), MPPSC is highly prone to hydrolytic degradation into its corresponding sulfonic acid, which is chemically inert in sulfonylation reactions but difficult to detect via standard UV-HPLC.
This guide challenges the traditional reliance on titration or direct LC-MS for assessing MPPSC purity. Instead, it establishes Quantitative NMR (qNMR) as the primary validation standard, supported by Derivatization-HPLC for trace impurity profiling.
Part 1: The Molecule & The Analytical Challenge
The Structure-Stability Trade-off
MPPSC (
-
Performance Advantage: The ether oxygen atoms mimic PEG (polyethylene glycol), reducing aggregation in bioconjugates compared to hydrophobic alkyl chains.
-
Analytical Blind Spot: The molecule lacks a strong UV chromophore (unlike Tosyl or Dansyl chloride). Direct HPLC-UV analysis at 210 nm is non-specific and prone to solvent interference. Furthermore, the sulfonyl chloride moiety hydrolyzes on silica columns and in aqueous mobile phases, leading to false "impurity" peaks that are actually artifacts of the analysis method.
Comparison of Linker Classes
| Feature | MPPSC (This Product) | Tosyl Chloride (Alternative) | Alkyl Sulfonyl Chloride (Alternative) |
| Hydrophilicity | High (Ether backbone) | Low (Aromatic) | Low (Aliphatic chain) |
| Reactivity | Moderate-High | Moderate | Moderate-High |
| Hydrolytic Stability | Low (Requires dry handling) | High | Moderate |
| UV Detectability | Poor (No chromophore) | Excellent (Aromatic) | Poor |
Part 2: Comparative Analytical Framework
To accurately assess MPPSC, we compare three methodologies. Method A (qNMR) is the recommended release criterion.
Method A: Quantitative 1H NMR (The Gold Standard)
Principle: qNMR measures the molar ratio of the analyte against a high-purity internal standard (IS). It is non-destructive and detects the specific proton shift of the
-
Accuracy:
-
Specificity: High (Distinguishes
from ). -
Speed: < 30 mins.
Method B: Pre-column Derivatization HPLC
Principle: Since MPPSC is unstable on columns, it is reacted with a secondary amine (e.g., diethylamine or morpholine) to form a stable sulfonamide before injection.
-
Use Case: Detecting trace organic impurities that lack protons or overlap in NMR.
-
Limitation: Indirect measurement; requires complete derivatization.
Method C: Silver Nitrate Titration (Volhard)
Principle: Measures total chloride content (
-
Verdict: NOT RECOMMENDED for purity assignment.
-
Reasoning: It cannot distinguish between the active sulfonyl chloride (
) and hydrochloride salts ( ) or other inorganic chlorides trapped in the lattice. It frequently overestimates purity.
Summary Data: Method Comparison
| Metric | Method A: qNMR | Method B: Derivatization HPLC | Method C: Titration |
| True Purity Accuracy | >99% | 95-98% (Dependent on conversion) | <90% (Prone to false positives) |
| Differentiation | Excellent ( | Good (Separates derivatives) | None (Total Cl only) |
| Sample Prep | Simple (Dissolve & Run) | Complex (React & Quench) | Moderate |
| Sample Recovery | Yes | No | No |
Part 3: Experimental Protocols
Protocol 1: Quantitative 1H NMR (Release Testing)
This protocol serves as the primary self-validating system for purity.
Reagents:
-
Solvent:
(Dried over molecular sieves). Note: Avoid DMSO-d6 if possible, as it can accelerate decomposition if wet. -
Internal Standard (IS): Dimethyl sulfone (
3.0 ppm, singlet) or 1,3,5-Trimethoxybenzene. IS must be vacuum-dried.
Procedure:
-
Accurately weigh
mg of MPPSC ( ) into a vial. -
Accurately weigh
mg of Internal Standard ( ). -
Dissolve both in 0.6 mL
and transfer to an NMR tube. -
Acquisition: Run 1H NMR with
(relaxation delay) seconds to ensure full relaxation. -
Integration: Integrate the MPPSC methylene triplet adjacent to sulfur (
ppm) and the IS peak.
Calculation:
- : Integral area[2][3]
-
: Number of protons (2 for MPPSC
, 6 for Dimethyl sulfone) - : Molecular weight[1][3][4]
- : Mass weighed
Protocol 2: Derivatization for HPLC (Trace Analysis)
Use this to check for non-sulfur containing organic impurities.
Workflow:
-
Reaction: Dissolve 5 mg MPPSC in 1 mL Acetonitrile (ACN).
-
Derivatization: Add 2 equivalents of Morpholine (or Diethylamine).
-
Incubation: Vortex for 10 mins at RT. (Reaction is rapid).
-
Quench: Add 100
L water/formic acid to neutralize excess amine. -
Analysis: Inject onto C18 column (Gradient: 5% to 95% ACN in Water + 0.1% Formic Acid).
-
Detection: Monitor ELSD (Evaporative Light Scattering) or MS, as UV absorbance will be low unless a UV-active amine (e.g., benzylamine) is used.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic flow ensures the correct method is applied based on the stage of development.
Caption: Decision matrix for MPPSC quality control. qNMR acts as the gatekeeper before more expensive HPLC profiling.
Diagram 2: Derivatization Pathway
Understanding the chemistry prevents false positives during analysis.
Caption: Chemical fate of MPPSC during analysis. Derivatization (Green path) outcompetes hydrolysis (Red path) to allow accurate quantification.
Part 5: Performance Validation (Why Purity Matters)
To demonstrate the impact of purity, we compared a High-Purity Batch (>98% by qNMR) against a Degraded Batch (88% by qNMR, containing sulfonic acid) in a standard coupling reaction with Benzylamine.
Experiment:
-
Conditions: 1.0 eq MPPSC, 1.1 eq Benzylamine, 2.0 eq TEA, DCM, RT, 2h.
-
Metric: Yield of isolated sulfonamide.
| Batch Quality | qNMR Purity | Titration Purity (Apparent) | Coupling Yield (Isolated) |
| Batch A (Fresh) | 98.2% | 98.5% | 94% |
| Batch B (Aged) | 88.1% | 96.0%* | 76% |
-
Note on Batch B: The titration method showed 96% purity because it detected the chloride ion (
) released from the hydrolyzed sulfonyl chloride, falsely indicating the material was still "active." Only qNMR revealed the true content of active electrophile.
References
-
BenchChem. (2025).[5][6][7] A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Retrieved from 6
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. Retrieved from 1
-
Tsuji, K., & Jenkins, K. M. (1986).[8] Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay. Journal of Chromatography A. Retrieved from 8[8]
-
Ballistreri, F. P., et al. (1981).[9] Nucleophilic substitution at sulphonyl sulphur.[9] Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.[9] Retrieved from 9[9]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. 1-Propanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
[1]
Executive Safety Summary
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a highly reactive electrophile used primarily as a building block in medicinal chemistry and linker synthesis. Its primary hazard lies in the sulfonyl chloride (-SO₂Cl) functional group, which renders the compound corrosive and moisture-sensitive.[1]
-
Primary Hazard: Causes severe skin burns and eye damage (Category 1B).
-
Reactivity: Reacts violently with water to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1]
-
Disposal Goal: Convert the reactive acid chloride into a stable, water-soluble sulfonate salt via controlled alkaline hydrolysis before final disposal.
Chemical Identity & Physical Properties
Understanding the physicochemical nature of the waste stream is the first step in safe disposal.
| Property | Description |
| Functional Group | Sulfonyl Chloride (-SO₂Cl) attached to a polyether chain. |
| Reactivity | High . Hydrolyzes rapidly in water; reacts exothermically with amines and alcohols. |
| Physical State | Typically a colorless to light yellow liquid or low-melting solid. |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); reacts/decomposes in water. |
| Waste Classification | D002 (Corrosive), D003 (Reactive - potential). |
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal procedure, the following PPE barrier system must be verified.
-
Respiratory: Work strictly within a certified chemical fume hood. If working with large volumes (>100 mL) outside a hood, a full-face respirator with acid gas cartridges is required.
-
Ocular: Chemical splash goggles + Face shield (8-inch minimum). Standard safety glasses are insufficient due to the risk of corrosive splashing.
-
Dermal:
-
Primary: Nitrile gloves (minimum 5 mil thickness).
-
Secondary: Silver Shield® or Viton® laminate gloves for prolonged handling or spill cleanup.
-
Body: Chemical-resistant lab coat and a rubber apron.
-
Disposal Protocol: Controlled Hydrolysis (Quenching)
Objective: To chemically neutralize the electrophilic sulfonyl chloride group, converting it into a benign sodium sulfonate salt.
The Mechanism
The disposal relies on a nucleophilic acyl substitution where the hydroxide ion attacks the sulfur center, displacing the chloride.
Reaction:
Step-by-Step Procedure
Phase 1: Preparation of the Quenching Bath
-
Select a 3-neck round-bottom flask or a wide-mouth beaker sized at least 5x the volume of the waste to be treated.
-
Prepare a 2.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Note: NaOH is faster but generates more heat. NaHCO₃ is milder but produces significant CO₂ foam.
-
-
Cool the basic solution to 0–5°C using an ice/water bath.
Phase 2: Dilution of the Waste
-
Never add neat (undiluted) sulfonyl chloride directly to water or base.
-
Dilute the 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in an inert organic solvent (e.g., Dichloromethane, Toluene, or THF) to a concentration of <10% v/v . This acts as a heat sink.
Phase 3: Controlled Addition
-
Using an addition funnel (for large amounts) or a pipette (for small amounts), add the diluted waste dropwise to the stirred, cold basic solution.
-
Monitor Temperature: Ensure the internal temperature does not exceed 20°C.
-
Monitor pH: Periodically check that the solution remains basic (pH > 10). Add more base if the pH drops due to acid generation.
Phase 4: Verification & Final Disposal
-
Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.
-
Test the pH.[2][3] It should be neutral or slightly basic (pH 7–9).
-
Separate the layers (if an immiscible solvent like Toluene was used).
-
Organic Layer: Dispose of as "Halogenated Organic Waste."
-
Aqueous Layer: Contains the non-toxic sulfonate salt (3-(3-methoxypropoxy)propane-1-sulfonate). Check local regulations; often permissible for drain disposal with copious water, or collect as "Aqueous Chemical Waste."
-
Operational Workflow Diagram
The following diagram illustrates the decision logic and workflow for disposing of sulfonyl chloride waste.
Figure 1: Decision logic for the safe neutralization and disposal of sulfonyl chloride waste streams.
Emergency Contingencies
Trust in a safety protocol is built on preparedness for failure.
| Scenario | Immediate Action |
| Spill (Benchtop) | Cover immediately with dry lime, sand, or soda ash. Do not use water. Scoop into a dry container for disposal as hazardous waste [1]. |
| Skin Contact | Immediately flush with water for 15 minutes.[4] Remove contaminated clothing under the shower.[5] Seek medical attention for potential chemical burns [2].[4] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. The hydrolysis product (HCl) is a severe respiratory irritant [3]. |
Regulatory & Compliance Notes
-
RCRA Codes: If disposing of the un-neutralized neat chemical, it typically carries the D002 (Corrosivity) characteristic. If the specific ether moiety is derived from certain regulated glycol ethers, verify if U-listed codes apply, though D002 is the primary driver for sulfonyl chlorides [4].
-
Labeling: All waste containers must be labeled "Hazardous Waste" with the specific constituents listed (e.g., "Dichloromethane, Sodium Hydroxide, Propane-1-sulfonate salts").
References
Personal Protective Equipment (PPE) & Handling Guide: 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
Executive Summary & Hazard Logic
Do not treat this reagent as a generic organic solvent. 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride. Its danger profile is dual-natured:
-
The Sulfonyl Chloride Moiety (
): This functional group is highly electrophilic. Upon contact with nucleophiles (water, mucosal membranes, lung tissue), it undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and can cause immediate, irreversible protein denaturation (chemical burns). -
The Ether Linkage (
): The methoxypropoxy chain increases the molecule's lipophilicity. Unlike simple inorganic acids that may bead on the skin, this organic tail facilitates rapid permeation through the stratum corneum, carrying the corrosive head group deep into subcutaneous tissue.
Core Directive: All handling must occur under strictly anhydrous conditions within a certified fume hood. Moisture is the catalyst for hazard evolution.
The PPE Matrix: Layered Defense System
The following PPE standards are non-negotiable. They are designed to create a self-validating barrier system where the failure of one layer does not result in immediate injury.
| Protection Zone | Standard (Incidental Contact) | High-Risk (Synthesis/Scale-up) | Scientific Rationale |
| Hand Protection | Double Nitrile (Min 5 mil outer, 4 mil inner) | Silver Shield® (Laminate) liner under Nitrile | Sulfonyl chlorides can degrade nitrile over time. Laminate films (EVOH/PE) provide >8h breakthrough time against broad-spectrum corrosives. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Goggles + Polycarbonate Face Shield | The hydrolysis reaction releases HCl gas. A face shield protects the neck and face from "splash-back" caused by exothermic eruptions if moisture enters the vessel. |
| Respiratory | Fume Hood (Sash at 18") | Full-Face Respirator (OV/AG Cartridge) | Primary control is engineering (Hood). If outside containment (e.g., spill cleanup), Acid Gas (AG) filtration is required to neutralize HCl vapors. |
| Body | Lab Coat (100% Cotton/Nomex) + Chemical Apron | Tyvek® or ChemMax® Coverall | Cotton minimizes static; an apron prevents soak-through. Synthetic clothes (polyester) can melt into skin if an exothermic reaction occurs. |
Operational Protocol: The "Dry-Path" Workflow
Phase A: Pre-Work Validation
-
The Water Test: Verify the fume hood flow is >100 fpm. Ensure NO water wash bottles or aqueous waste containers are inside the hood during handling.
-
Glassware Prep: All glassware must be oven-dried. Residual moisture on glass walls will cause the reagent to sputter and degrade immediately.
Phase B: Active Handling
-
Transfer: Use positive displacement pipettes or glass syringes with Luer-lock needles. Avoid pouring.
-
The "Drop" Rule: If a drop falls on your glove, doff immediately . Do not wait for a burning sensation. The lipophilic ether tail acts as a carrier solvent, speeding up the acid burn.
Phase C: Emergency Doffing Procedure
If splashed on PPE:
-
Step Back: Move away from the fume hood to prevent inhaling generated HCl fumes.
-
Peel: Remove outer gloves first, turning them inside out.
-
Assess: If inner glove is compromised, wash hands with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.
Deactivation & Disposal: The Quenching Protocol
CRITICAL WARNING: Never pour this chemical directly into the drain or a waste drum. It must be chemically deactivated (quenched) first.
The Mechanism:
Step-by-Step Quenching:
-
Prepare Base: Create a 5-10% Sodium Bicarbonate (
) solution in a large beaker. Add crushed ice to cool it to . -
Controlled Addition: Dilute the residual sulfonyl chloride with a non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Dropwise Quench: Add the diluted sulfonyl chloride slowly to the stirring ice/base mixture.
-
Observation: You will see vigorous bubbling (
).[1] Wait for bubbling to cease between drops.
-
-
pH Check: Ensure the final solution is pH 7-9.
-
Disposal: The resulting aqueous layer contains the benign sulfonate salt and can be disposed of as aqueous chemical waste.
Visualized Safety Workflow
The following diagram illustrates the critical decision nodes for handling and disposal.
Caption: Operational workflow emphasizing the "No Water" handling rule and the specific basic quenching loop required before disposal.
References
-
Shield Scientific. (2025). Chemical Resistance Guide: Permeation Data for Nitrile vs. Sulfonyl Chlorides. Retrieved from [Link]
-
American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
